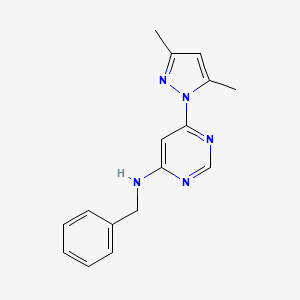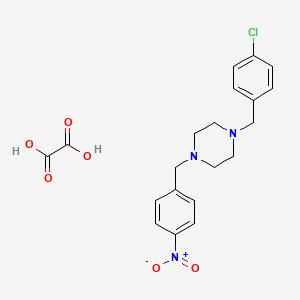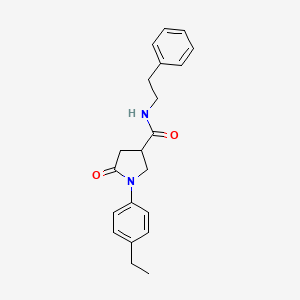
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, also known as DOC, is a psychoactive drug that belongs to the family of phenethylamines. This compound was first synthesized in 1970 by Alexander Shulgin, a renowned American chemist, and pharmacologist. Since then, DOC has gained significant attention from the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is known to play a crucial role in the regulation of mood, cognition, and perception, which may explain the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and altered perception of time and space. These effects are similar to those produced by other psychedelics such as LSD and psilocybin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of this receptor in more detail, which may lead to a better understanding of its role in mental illness and other conditions. However, the use of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is also limited by its potential for abuse and its illegal status in many countries.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, including its use as a therapeutic agent for mental illnesses, its potential as a tool for studying the 5-HT2A receptor, and its potential for use in the development of new drugs with similar mechanisms of action. Additionally, further research is needed to fully understand the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide and its potential for addiction and abuse.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, or N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, is a promising compound with potential therapeutic applications and unique mechanism of action. While further research is needed to fully understand its effects and potential uses, N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide represents an exciting area of study for the scientific community.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide involves the reaction of 2,5-dimethoxyphenethylamine with cyclohexanone in the presence of hydrochloric acid and sodium cyanoborohydride. This process leads to the formation of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, which can then be purified and used for further research.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of mental illnesses such as depression and anxiety. Several studies have suggested that N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide may have a positive effect on mood and emotional regulation, making it a promising candidate for future drug development.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOMGOXAAZFECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152211.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)
![1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)

![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5152263.png)
![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
